6-[4-(5-bromopyrimidin-2-yl)piperazin-1-yl]-7-methyl-7H-purine 6-[4-(5-bromopyrimidin-2-yl)piperazin-1-yl]-7-methyl-7H-purine
Brand Name: Vulcanchem
CAS No.: 2549045-32-9
VCID: VC11846580
InChI: InChI=1S/C14H15BrN8/c1-21-9-20-12-11(21)13(19-8-18-12)22-2-4-23(5-3-22)14-16-6-10(15)7-17-14/h6-9H,2-5H2,1H3
SMILES: CN1C=NC2=C1C(=NC=N2)N3CCN(CC3)C4=NC=C(C=N4)Br
Molecular Formula: C14H15BrN8
Molecular Weight: 375.23 g/mol

6-[4-(5-bromopyrimidin-2-yl)piperazin-1-yl]-7-methyl-7H-purine

CAS No.: 2549045-32-9

Cat. No.: VC11846580

Molecular Formula: C14H15BrN8

Molecular Weight: 375.23 g/mol

* For research use only. Not for human or veterinary use.

6-[4-(5-bromopyrimidin-2-yl)piperazin-1-yl]-7-methyl-7H-purine - 2549045-32-9

Specification

CAS No. 2549045-32-9
Molecular Formula C14H15BrN8
Molecular Weight 375.23 g/mol
IUPAC Name 6-[4-(5-bromopyrimidin-2-yl)piperazin-1-yl]-7-methylpurine
Standard InChI InChI=1S/C14H15BrN8/c1-21-9-20-12-11(21)13(19-8-18-12)22-2-4-23(5-3-22)14-16-6-10(15)7-17-14/h6-9H,2-5H2,1H3
Standard InChI Key CYFPBWYOXXYAGQ-UHFFFAOYSA-N
SMILES CN1C=NC2=C1C(=NC=N2)N3CCN(CC3)C4=NC=C(C=N4)Br
Canonical SMILES CN1C=NC2=C1C(=NC=N2)N3CCN(CC3)C4=NC=C(C=N4)Br

Introduction

Synthesis

The synthesis of such compounds often involves multi-step reactions to introduce the desired substituents onto the purine scaffold. Below is a general outline:

  • Starting Material: The synthesis typically begins with a purine derivative functionalized at position 6 (e.g., 6-chloropurine).

  • Nucleophilic Substitution: The chlorine atom at position 6 is replaced by a piperazine group through nucleophilic substitution.

  • Bromopyrimidine Coupling: The piperazine derivative is further reacted with 5-bromopyrimidine under conditions that facilitate coupling (e.g., using a base or catalyst).

  • Methylation: Position 7 of the purine core is methylated using alkylating agents.

Potential Applications

The unique structure of this compound suggests potential applications in medicinal chemistry:

Antiviral Activity

Purines and pyrimidines are essential components of nucleic acids, making their derivatives promising candidates for antiviral agents. Structural modifications like bromination and piperazine substitution may enhance binding to viral enzymes or nucleic acid targets.

Anticancer Potential

Purine derivatives often exhibit anticancer activity by targeting enzymes involved in DNA synthesis or repair. The presence of bulky substituents like bromopyrimidine could improve selectivity toward cancer cells.

CNS Activity

Piperazine-containing compounds are known for their central nervous system (CNS) activity, including antipsychotic or anxiolytic effects. This compound's structure suggests possible interactions with CNS receptors.

Research Findings

While specific studies on this compound are not directly available, related research on structurally similar compounds provides insights:

Biological Testing

Similar compounds have been tested for:

  • Inhibition of mycobacterial ATP synthase (anti-tuberculosis activity) .

  • Antiviral efficacy against herpesvirus and influenza .

  • Anticancer properties via enzyme inhibition .

Limitations and Future Directions

Despite its potential, further research is needed to:

  • Evaluate its pharmacokinetics and toxicity profiles.

  • Optimize its synthesis for scalability.

  • Test its efficacy in biological assays targeting specific diseases.

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